1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a piperidine and an imidazolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of the Imidazolidinedione Moiety: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine: A related compound with similar structural features but different functional groups.
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one: Another derivative with variations in the substituents attached to the triazolopyrimidine ring.
Uniqueness
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H25N7O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H25N7O3/c1-12-13(2)21-17-19-11-20-25(17)16(12)22-6-4-14(5-7-22)24-10-15(26)23(18(24)27)8-9-28-3/h11,14H,4-10H2,1-3H3 |
InChI Key |
PZAXZBOVABYFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N4CC(=O)N(C4=O)CCOC |
Origin of Product |
United States |
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